1-Oxaspiro[2.4]heptane-2-methanol
Description
1-Oxaspiro[2.4]heptane-2-methanol is a bicyclic ether-alcohol with a unique spirocyclic architecture. Its structure consists of a two-membered oxirane ring fused to a four-membered cycloalkane at a single spiro carbon atom, forming a 1-oxaspiro[2.4]heptane core. The molecular formula is C7H12O2 (molecular weight: 128.17 g/mol), as inferred from structurally related compounds .
Properties
CAS No. |
229330-50-1 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
1-oxaspiro[2.4]heptan-2-ylmethanol |
InChI |
InChI=1S/C7H12O2/c8-5-6-7(9-6)3-1-2-4-7/h6,8H,1-5H2 |
InChI Key |
YBFNAIRUPOFXGX-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)C(O2)CO |
Canonical SMILES |
C1CCC2(C1)C(O2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural analogs of 1-Oxaspiro[2.4]heptane-2-methanol, emphasizing substituent effects and properties:
Key Observations:
Functional Group Impact: The carboxamide derivative (C7H11NO2) exhibits greater polarity and hydrogen-bonding capacity than the methanol analog, making it more suitable for biological target interactions . Bulky substituents (e.g., dec-ynyl and phenyl in C22H30O) increase molecular weight and lipophilicity, favoring membrane permeability in drug design .
Ring Size and Strain: The 1-Oxaspiro[3.5]nonan-7-ol (C8H14O2) features larger spiro rings ([3.5] vs.
Bioactivity Potential: Chlorophenyl-substituted spiro compounds (e.g., C15H17ClO) are linked to antimicrobial activity, as seen in structurally related 1-Oxaspiro[2.5]octane-2-carbonitrile from marine sponges .
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves constructing the spirocyclic ether framework followed by functionalization to introduce the hydroxymethyl group. The synthetic route can be inspired by methods used for related spiro compounds, particularly 5-oxaspiro[2.4]heptan-6-one, which shares the spiro[2.4]heptane core.
Key Synthetic Steps
Based on the synthesis of related spiro compounds, the preparation involves:
- Starting Material: Dibromoneopentyl glycol or similar dihalogenated diol compounds.
- Cyclization Reaction: Zinc powder-mediated intramolecular cyclization to form cyclopropyl dimethanol intermediates.
- Functional Group Transformation: Conversion of diol intermediates to cyclic sulfites using reagents like thionyl chloride.
- Ring-Opening and Substitution: Nucleophilic ring-opening of cyclic sulfites with cyanide to introduce nitrile functionality.
- Hydrolysis and Ring Closure: Alkaline hydrolysis of nitrile groups followed by acid-catalyzed ring closure to afford the spirocyclic ketone or alcohol.
This multistep approach is designed to be efficient, scalable, and uses relatively inexpensive starting materials.
Detailed Preparation Route (Adapted from Related Patent CN103936703A)
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Cyclization | Dibromoneopentyl glycol + Zinc powder | Solvent: C1-C4 alcohols (methanol, ethanol), reflux temperature | Forms cyclopropyl dimethanol intermediate |
| 2. Cyclic Sulfite Formation | Cyclopropyl dimethanol + Thionyl chloride | Solvent: Toluene or methylene dichloride, 0–30 °C, triethylamine base | Converts diol to cyclic sulfite |
| 3. Ring-Opening with Cyanide | Cyclopropyl dimethanol cyclic sulfite + Sodium cyanide | Conditions per WO2008058118A2 | Introduces nitrile group forming nitrilo-alcohol |
| 4. Hydrolysis and Ring Closure | Nitrilo-alcohol + NaOH or KOH, then acid catalyst (HCl, tosic acid) | Mixed solvent (methanol or ethanol + water), 0–100 °C; acid catalysis in aprotic solvent | Forms 5-oxaspiro[2.4]heptan-6-one or related spiro alcohol |
- The key intermediate cyclopropyl dimethanol is isolated by vacuum distillation after reaction with zinc.
- Triethylamine is used to maintain alkaline conditions during cyclic sulfite formation.
- The ring-opening with cyanide is a nucleophilic substitution that opens the cyclic sulfite to form a nitrile-containing intermediate.
- Hydrolysis converts the nitrile to carboxyl or alcohol functional groups, followed by acid-catalyzed ring closure to form the spirocyclic system.
This route is noted for its simplicity, use of inexpensive raw materials, and suitability for scale-up production.
Research Findings and Analysis
- Yield and Efficiency: The improved synthetic route significantly increases overall yield compared to earlier methods, which suffered from low yields (~54%) and complex by-product formation.
- Industrial Applicability: The process avoids harsh conditions and difficult purification steps, making it amenable to large-scale industrial synthesis.
- Reaction Conditions: Mild temperatures and common solvents are used, facilitating safer and more cost-effective production.
- By-Products and Purification: The use of zinc powder and triethylamine allows for cleaner reactions with easier post-reaction treatment.
Comparative Summary of Preparation Routes
| Feature | Earlier Method (US Patent 5486622A) | Improved Method (CN103936703A) |
|---|---|---|
| Starting Material | Dibromoneopentyl glycol | Dibromoneopentyl glycol |
| Key Intermediate | Brominated alcohol | Cyclopropyl dimethanol |
| Reaction Time | Long due to low bromine activity | Shorter due to efficient cyclization |
| Yield | ~54% in cyanide substitution step | Higher overall yield |
| By-Products | Many, difficult control | Fewer, easier purification |
| Industrial Suitability | Limited, lab scale only | Suitable for large-scale production |
| Reaction Conditions | Harsh, complex | Mild, straightforward |
Q & A
Q. What are the established synthetic routes for 1-Oxaspiro[2.4]heptane-2-methanol, and what experimental conditions optimize yield?
- Methodological Answer : A common approach involves regioselective carbonylation of 2,2-disubstituted epoxides. For example, 1-Oxaspiro[2.5]octane derivatives have been synthesized via palladium-catalyzed carbonylation under controlled pressure (5–10 atm CO) and temperatures (80–100°C) to favor aldehyde intermediates . Adjusting solvent polarity (e.g., THF vs. DMF) and catalyst loading (e.g., Pd(PPh₃)₄) can improve yield. Purification via column chromatography with ethyl acetate/hexane gradients is recommended to isolate the spirocyclic alcohol .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Structural validation relies on ¹H/¹³C NMR and GC-MS . Key NMR signals include the spirocyclic oxygen bridge (δ 3.5–4.5 ppm for CH₂-O) and the methanol group (δ 1.2–1.8 ppm for -CH₂OH). GC-MS analysis using a polar stationary phase (e.g., DB-5MS) helps confirm molecular ion peaks (e.g., m/z 142 for C₇H₁₀O₃ derivatives) and fragmentation patterns .
Q. What safety protocols are critical for handling spirocyclic alcohols in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. In case of exposure, rinse with water for 15 minutes and consult a physician . Store the compound in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Waste disposal must comply with institutional guidelines for halogenated or oxygenated organics .
Advanced Research Questions
Q. How does the spirocyclic architecture influence regioselectivity in derivatization reactions?
- Methodological Answer : The strained spiro system (2.4-heptane ring) increases reactivity at the methanol-bearing carbon. For example, chlorination of 1-Oxaspiro[2.4]heptane derivatives occurs preferentially at the methylene group adjacent to oxygen, as seen in pentachloro analogs (C₇H₃Cl₇O₂) . Steric effects from substituents (e.g., dichloromethylene in KS 504b) further direct electrophilic attacks . Computational modeling (DFT) can predict reactive sites by analyzing LUMO distributions .
Q. What challenges arise in stereochemical analysis of spirocyclic alcohols, and how are they resolved?
- Methodological Answer : Overlapping NMR signals for diastereomers complicate stereochemical assignment. For example, 6-acetoxy-dihydrotheaspirane (C₁₅H₂₆O₃) requires NOESY or ROESY experiments to differentiate axial/equatorial substituents . Chiral GC columns (e.g., β-cyclodextrin) or HPLC with polar solvents (e.g., hexane/isopropanol) enhance enantiomer separation .
Q. How can contradictory spectral data (e.g., NMR vs. MS) be reconciled during characterization?
- Methodological Answer : Contradictions often stem from impurities or tautomerism. Cross-validate with high-resolution MS (HRMS) to confirm molecular formulas. For example, discrepancies in chlorine isotope patterns (e.g., C₇H₃Cl₇O₂) may indicate incomplete purification . Iterative analysis using complementary techniques (e.g., IR for functional groups) resolves ambiguities .
Key Research Gaps and Future Directions
- Mechanistic Studies : Explore the role of spirocyclic strain in catalytic asymmetric synthesis.
- Computational Modeling : Develop QSPR models to predict solubility and reactivity of spiro derivatives.
- Ecotoxicology : Assess environmental persistence using OECD 301 biodegradation protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
